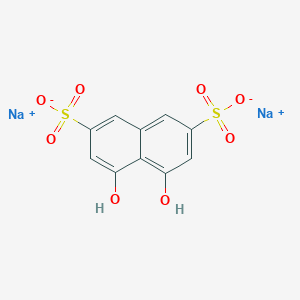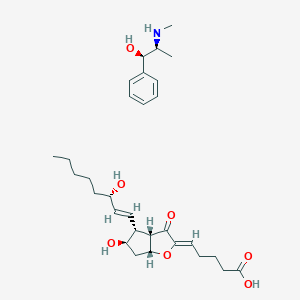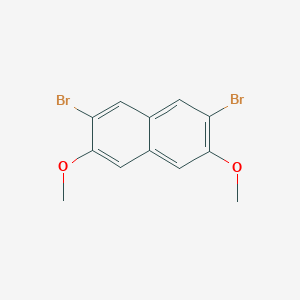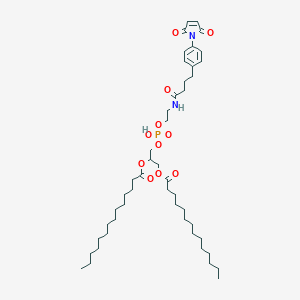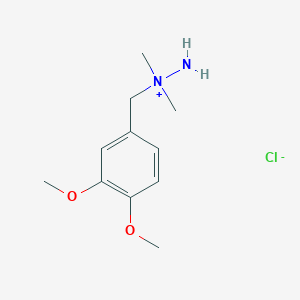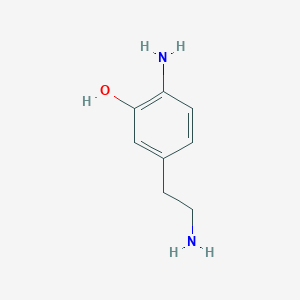
4-Amino-3-hydroxyphenylethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-hydroxyphenylethylamine (PEA) is a naturally occurring monoamine neurotransmitter that is found in the human brain. It is also known as phenylethylamine, which is a derivative of the amino acid phenylalanine. PEA is involved in various physiological processes, including mood regulation, attention, and cognitive function. Due to its potential therapeutic benefits, PEA has been the subject of scientific research in recent years.
Mécanisme D'action
PEA acts as a trace amine-associated receptor 1 (TAAR1) agonist, which stimulates the release of dopamine and norepinephrine in the brain. This mechanism of action is similar to that of some stimulant drugs, such as amphetamines. However, PEA has a shorter half-life than amphetamines, which may make it a safer alternative for some individuals.
Effets Biochimiques Et Physiologiques
PEA has been shown to have various biochemical and physiological effects in the body. In addition to its effects on dopamine and norepinephrine, PEA has been found to increase the levels of other neurotransmitters, such as serotonin and acetylcholine. PEA has also been shown to increase heart rate and blood pressure, which may have implications for its use as a stimulant.
Avantages Et Limitations Des Expériences En Laboratoire
PEA has several advantages for use in lab experiments, including its natural occurrence in the body and its relatively simple synthesis method. However, PEA also has limitations, including its short half-life and potential for rapid metabolism in the body. These limitations may make it difficult to study the long-term effects of PEA on the body.
Orientations Futures
There are several future directions for research on PEA. One area of interest is the potential use of PEA in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of PEA analogs that may have improved pharmacological properties. Finally, further research is needed to better understand the long-term effects of PEA on the body and its potential for abuse.
In conclusion, PEA is a naturally occurring neurotransmitter that has potential therapeutic benefits for various neurological and psychiatric disorders. While further research is needed to fully understand its mechanism of action and long-term effects, PEA represents a promising area of research for the development of new treatments for these conditions.
Méthodes De Synthèse
PEA can be synthesized through different methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the reaction of phenylalanine with ammonia and formaldehyde, while extraction from natural sources involves the isolation of PEA from plants such as chocolate and blue-green algae.
Applications De Recherche Scientifique
PEA has been studied for its potential therapeutic benefits in various areas, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD). PEA has been found to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters associated with mood regulation and attention. In addition, PEA has been shown to have antioxidant and anti-inflammatory properties, which may have implications for the treatment of neurodegenerative diseases.
Propriétés
Numéro CAS |
104083-77-4 |
|---|---|
Nom du produit |
4-Amino-3-hydroxyphenylethylamine |
Formule moléculaire |
C8H12N2O |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
2-amino-5-(2-aminoethyl)phenol |
InChI |
InChI=1S/C8H12N2O/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,11H,3-4,9-10H2 |
Clé InChI |
IUAIZBWUVPEDFW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CCN)O)N |
SMILES canonique |
C1=CC(=C(C=C1CCN)O)N |
Autres numéros CAS |
104083-77-4 |
Synonymes |
4-amino-3-hydroxyphenylethylamine AHPEA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



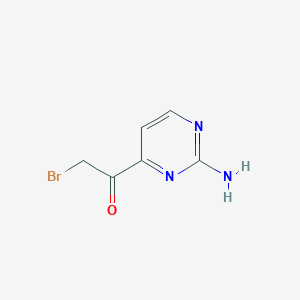
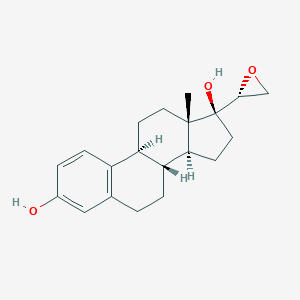
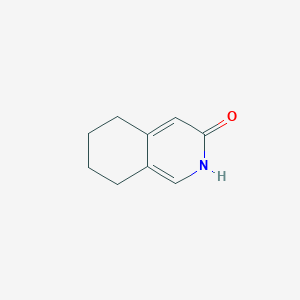
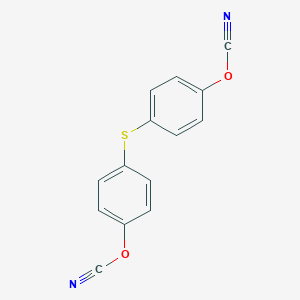
![Imidazo[1,2-a]pyridin-2-yl-acetic acid](/img/structure/B8433.png)
![2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B8434.png)
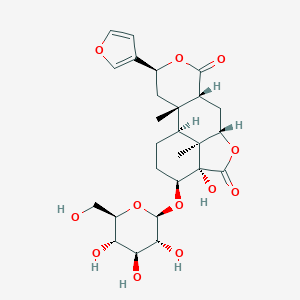
![4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid](/img/structure/B8440.png)
![2-[(4-Methylbenzyl)thio]ethanamine](/img/structure/B8443.png)
